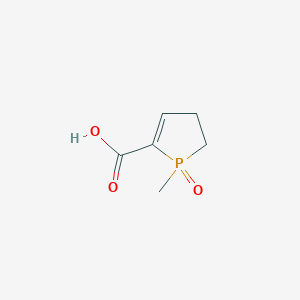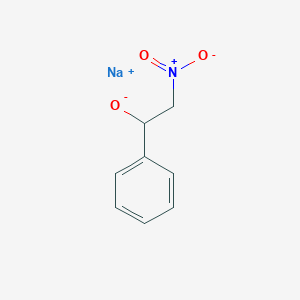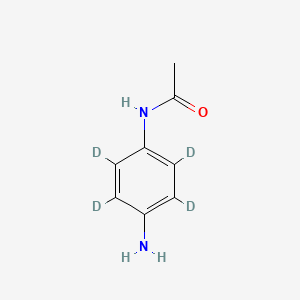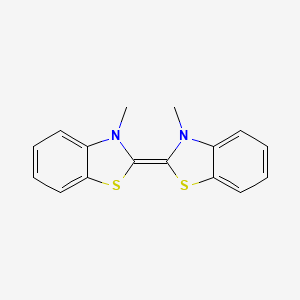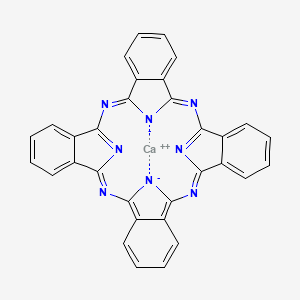
Dibutylbis(decanoyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis(decanoyloxy)stannane, also known as dibutyltin didecanoate, is an organotin compound with the molecular formula C28H56O4Sn. It is a derivative of tin and is characterized by the presence of two decanoyloxy groups and two butyl groups attached to the tin atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutylbis(decanoyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with decanoic acid. The reaction typically involves heating the reactants in the presence of a solvent such as benzene or toluene. The reaction conditions include maintaining a temperature of around 100-150°C and using a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Dibutylbis(decanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The decanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other tin-containing compounds.
Reduction: Dibutyltin compounds with lower oxidation states.
Substitution: Various organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Dibutylbis(decanoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: It is used in the production of PVC stabilizers and as a biocide in antifouling paints
Mecanismo De Acción
The mechanism of action of dibutylbis(decanoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it disrupts cellular processes by interacting with membrane lipids, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin dioctanoate
Uniqueness
Dibutylbis(decanoyloxy)stannane is unique due to its specific combination of butyl and decanoyloxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications in catalysis and biocidal formulations .
Propiedades
Número CAS |
25168-22-3 |
|---|---|
Fórmula molecular |
C28H56O4Sn |
Peso molecular |
575.5 g/mol |
Nombre IUPAC |
[dibutyl(decanoyloxy)stannyl] decanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-3-4-2;/h2*2-9H2,1H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
MMEFASXEQMDPAW-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



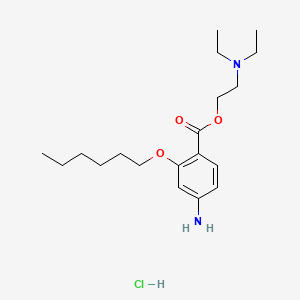
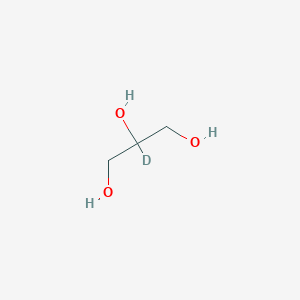
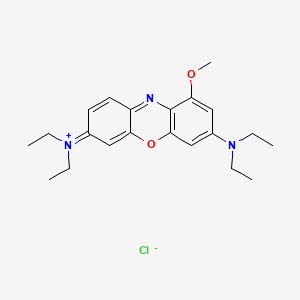
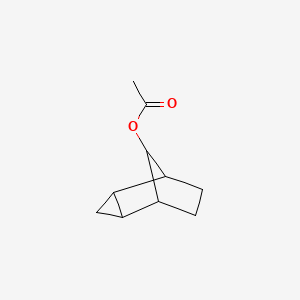
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
